3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
CAS No.: 114451-08-0
Cat. No.: VC20750484
Molecular Formula: C11H8N4O2
Molecular Weight: 228.21 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline - 114451-08-0](/images/no_structure.jpg)
CAS No. | 114451-08-0 |
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Molecular Formula | C11H8N4O2 |
Molecular Weight | 228.21 g/mol |
IUPAC Name | 3-methyl-2-nitroimidazo[4,5-f]quinoline |
Standard InChI | InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3 |
Standard InChI Key | JQICQDTZNZTBEZ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-] |
Canonical SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-] |
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a heterocyclic organic compound that belongs to the class of imidazoquinolines. It is characterized by a fused ring system that includes nitrogen atoms, which contributes to its unique chemical properties and biological activities. The compound has garnered attention due to its potential mutagenic and carcinogenic effects, particularly in relation to dietary exposure to heterocyclic amines formed during the cooking of meat.
Synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
The synthesis of this compound typically involves the nitration of 3-methylimidazo[4,5-F]quinoline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process ensures high selectivity for the nitro group addition at the appropriate position on the aromatic ring.
Synthetic Route Overview
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Starting Material: 3-Methylimidazo[4,5-F]quinoline
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Reagents: Concentrated nitric acid, sulfuric acid
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Conditions: Controlled temperature to optimize yield and minimize by-products
Biological Activity and Mechanism of Action
Research indicates that 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline exhibits significant mutagenic properties. It is known to interact with DNA, leading to mutations that may contribute to cancer development.
Key Findings on Mutagenicity
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Bacterial Assays: The compound has shown a high frequency of mutations in bacterial systems such as Salmonella typhimurium.
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Animal Studies: Rodent models have demonstrated increased incidences of tumors, particularly hepatocellular carcinomas, following administration of the compound.
The mechanism of action involves metabolic activation of the nitro group to form reactive intermediates capable of binding to DNA, resulting in single-base substitutions and strand breaks.
Applications in Research
Due to its mutagenic properties, 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline serves as a reference standard in various fields:
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Carcinogenicity Studies: Used to assess the mutagenic effects of heterocyclic amines.
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Proteomics Research: Helps in understanding biological interactions involving mutagenic compounds.
Comparative Analysis with Similar Compounds
Comparative studies highlight the uniqueness of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline against similar compounds:
Compound | Key Differences |
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2-Amino-3-methylimidazo[4,5-F]quinoline | Contains an amino group instead of a nitro group |
3-Methylimidazo[4,5-F]quinoline | Parent compound without the nitro substitution |
The specific nitro substitution in 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline imparts distinct chemical and biological properties that are critical for studying mechanisms of mutagenesis and carcinogenesis.
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